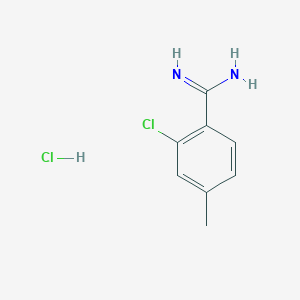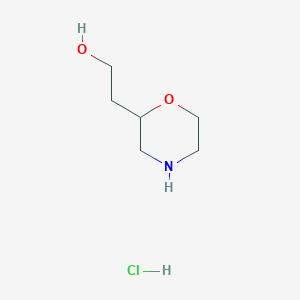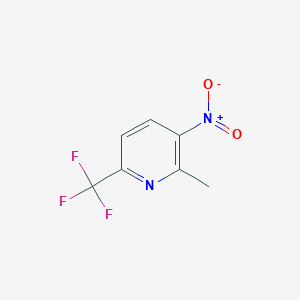
2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide
Overview
Description
“2-(2,3-Dihydro-1H-indol-1-yl)ethanamine dihydrochloride” is a chemical compound with the empirical formula C10H16Cl2N2 and a molecular weight of 235.15 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for “2-(2,3-Dihydro-1H-indol-1-yl)ethanamine dihydrochloride” is Cl.Cl.NCCN1CCc2ccccc12 . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
“2-(2,3-Dihydro-1H-indol-1-yl)ethanamine dihydrochloride” is a solid . More specific physical and chemical properties were not available in the sources I found.Scientific Research Applications
Coordination Chemistry
Research by Tamm and Hahn (1999) explores the coordination chemistry of β-functional phenyl isocyanides, including derivatives of 2-hydroxyphenyl isocyanide, which shows the potential to form carbene complexes. This is particularly relevant in the context of 2,3-dihydrobenzoxazol-2-ylidene ligands and 2,3-dihydro-1H-indol-2-ylidene complexes, indicating applications in metal coordination and complex formation (Tamm & Hahn, 1999).
Antiproliferative and Anti-inflammatory Agents
A study by Rapolu et al. (2013) involved the synthesis of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, evaluated for their anti-inflammatory and anti-proliferative activities. The structural and activity relationship (SAR) of these compounds was established, with some showing significant activity against human cancer cell lines and inflammation (Rapolu et al., 2013).
Antitubercular Agent
Purushotham and Poojary (2018) researched the potential of N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide as an antitubercular agent. Their study involved docking against the enoyl reductase enzyme of Mycobacterium tuberculosis, providing insights into its inhibitory action (Purushotham & Poojary, 2018).
Potential Anticancer Agents
Abdelhamid et al. (2016) synthesized new 3-Heteroarylindoles to evaluate their potential as anticancer agents. The compounds were tested against the MCF-7 human breast carcinoma cell line, with several showing moderate to high anticancer activity (Abdelhamid et al., 2016).
Aldose Reductase Inhibitors
Van Zandt et al. (2005) discovered a series of 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acid aldose reductase inhibitors, particularly focusing on lidorestat. These compounds inhibit aldose reductase and were explored for treating chronic diabetic complications (Van Zandt et al., 2005).
Antimicrobial Activity
Radhakrishnan, Balakrishnan, and Selvaraj (2020) explored the antimicrobial activity of Schiff bases derived from Tryptophan and various aldehydes, including 2-(2,3-dihydro-1H-indol-1-yl) derivatives. These compounds demonstrated remarkable antimicrobial activity (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Antimitotic Agents
Shetty et al. (2011) synthesized and optimized 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogues as antimitotic agents. These compounds induced cell cycle arrest at the G2/M phase and demonstrated efficacy in cell viability and proliferation assays (Shetty et al., 2011).
Cytotoxic Agents
Modi et al. (2011) synthesized 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives and evaluated their cytotoxic activity against breast cancer cell lines. These compounds showed promising results, indicating their potential as cytotoxic agents (Modi et al., 2011).
Safety and Hazards
Future Directions
2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . The synthetic strategy involving the reduction of functional groups in 2-oxindole and 2-chloroindole molecules could be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Mechanism of Action
Target of Action
The compound 2-(2,3-Dihydro-1H-indol-1-YL)-N’-hydroxybenzenecarboximidamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development. They have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various changes in the cellular environment . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that multiple biochemical pathways could be influenced.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound could have a wide range of effects at the molecular and cellular levels.
properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-15(17-19)12-6-2-4-8-14(12)18-10-9-11-5-1-3-7-13(11)18/h1-8,19H,9-10H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDRXEYXYSDRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




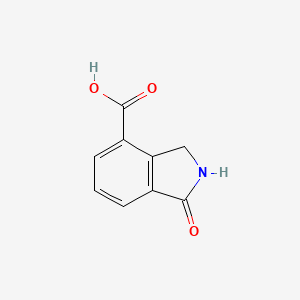
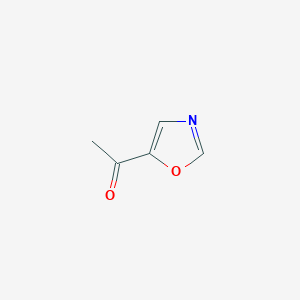
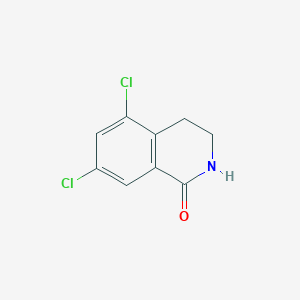
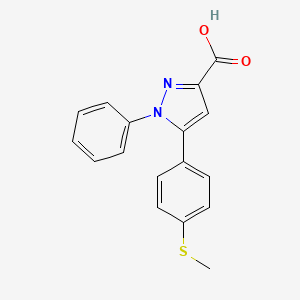

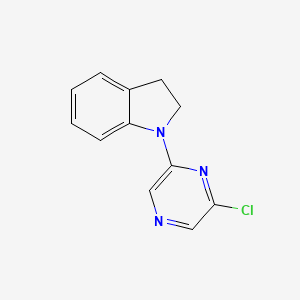

![Methyl 7-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1423841.png)


